[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate
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Overview
Description
N,N'-diacetylchitobiosyldiphosphodolichol is a diacetylchitobiosyldiphosphodolichol. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a conjugate acid of a N,N'-diacetylchitobiosyldiphosphonatodolichol(2-).
Scientific Research Applications
Solubility Studies
Studies have explored the solubility of various saccharides, including those structurally related to the compound , in ethanol-water solutions. This research is critical in understanding the physical and chemical properties of these compounds, which is essential in fields like pharmaceuticals and food science. For instance, Gong et al. (2012) investigated the solubilities of saccharides such as xylose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures, finding that solubility varies with temperature and ethanol mass fraction (Gong, Wang, Zhang, & Qu, 2012).
Molecular Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds similar to the compound . This includes work on the synthesis of derivatives and analyzing their chemical properties, which has implications in drug development and materials science. For example, Bundle and Jennings (1974) described the synthesis of 2-acetamido-2-deoxy-D-glucose 4-phosphate, demonstrating the methodologies for synthesizing complex molecules (Bundle & Jennings, 1974).
Pharmacological Research
While avoiding details on drug use and dosage, there is research indicating the involvement of structurally related compounds in pharmacological applications. For example, studies have explored the potential of certain compounds in affecting cellular pathways related to diseases like Alzheimer’s and diabetes. Buddham et al. (2022) discussed the role of mTOR signaling in neurological diseases and diabetes, identifying compounds structurally similar to the one as potential inhibitors (Buddham et al., 2022).
properties
Molecular Formula |
C41H72N2O17P2 |
---|---|
Molecular Weight |
927 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C41H72N2O17P2/c1-25(2)13-9-14-26(3)15-10-16-27(4)17-11-18-28(5)19-12-20-29(6)21-22-55-61(51,52)60-62(53,54)59-41-35(43-31(8)47)38(50)39(33(24-45)57-41)58-40-34(42-30(7)46)37(49)36(48)32(23-44)56-40/h13,15,17,19,29,32-41,44-45,48-50H,9-12,14,16,18,20-24H2,1-8H3,(H,42,46)(H,43,47)(H,51,52)(H,53,54)/b26-15+,27-17+,28-19-/t29?,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-/m1/s1 |
InChI Key |
QBRZRKKUHJLMCY-HRUJLXCPSA-N |
Isomeric SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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